Cas no 550400-07-2 (4-bromo-2-fluoro-5-methylphenol)
4-bromo-2-fluoro-5-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-fluoro-5-methylphenol
- DB-316315
- E90206
- 550400-07-2
- SCHEMBL396273
- Phenol, 4-bromo-2-fluoro-5-methyl-
- EN300-262870
- MFCD09261252
- AKOS024076932
- CS-0192899
- DTXSID20447670
- QDGUFFYQTIQGAJ-UHFFFAOYSA-N
- 4-bromo-2-fluoro-5-methylphenol
-
- MDL: MFCD09261252
- Inchi: 1S/C7H6BrFO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
- InChI Key: QDGUFFYQTIQGAJ-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1C)O)F
Computed Properties
- Exact Mass: 203.95861g/mol
- Monoisotopic Mass: 203.95861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2Ų
4-bromo-2-fluoro-5-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC56835-500mg |
4-Bromo-2-fluoro-5-methylphenol |
550400-07-2 | 500mg |
£110.00 | 2024-05-25 | ||
| Apollo Scientific | PC56835-1g |
4-Bromo-2-fluoro-5-methylphenol |
550400-07-2 | 1g |
£160.00 | 2024-05-25 | ||
| Apollo Scientific | PC56835-5g |
4-Bromo-2-fluoro-5-methylphenol |
550400-07-2 | 5g |
£525.00 | 2024-05-25 | ||
| abcr | AB529597-5 g |
4-Bromo-2-fluoro-5-methylphenol, 95%; . |
550400-07-2 | 95% | 5g |
€317.10 | 2023-04-17 | |
| abcr | AB529597-10 g |
4-Bromo-2-fluoro-5-methylphenol, 95%; . |
550400-07-2 | 95% | 10g |
€504.70 | 2023-04-17 | |
| abcr | AB529597-25 g |
4-Bromo-2-fluoro-5-methylphenol, 95%; . |
550400-07-2 | 95% | 25g |
€942.00 | 2023-04-17 | |
| eNovation Chemicals LLC | D593318-1g |
4-Bromo-2-fluoro-5-methylphenol |
550400-07-2 | 95% | 1g |
$495 | 2024-06-05 | |
| Enamine | EN300-262870-0.05g |
4-bromo-2-fluoro-5-methylphenol |
550400-07-2 | 95% | 0.05g |
$143.0 | 2024-06-18 | |
| Enamine | EN300-262870-0.1g |
4-bromo-2-fluoro-5-methylphenol |
550400-07-2 | 95% | 0.1g |
$150.0 | 2024-06-18 | |
| Enamine | EN300-262870-0.25g |
4-bromo-2-fluoro-5-methylphenol |
550400-07-2 | 95% | 0.25g |
$156.0 | 2024-06-18 |
4-bromo-2-fluoro-5-methylphenol Suppliers
4-bromo-2-fluoro-5-methylphenol Related Literature
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-bromo-2-fluoro-5-methylphenol
Introduction to 4-bromo-2-fluoro-5-methylphenol (CAS No. 550400-07-2)
4-bromo-2-fluoro-5-methylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 550400-07-2, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated phenols, which are widely recognized for their versatile applications in medicinal chemistry due to their unique structural and electronic properties. The presence of both bromine and fluorine substituents in its molecular framework imparts distinct reactivity and functionalization potential, making it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of 4-bromo-2-fluoro-5-methylphenol consists of a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 5-position. This specific arrangement of substituents influences its chemical behavior, including its solubility, stability, and interaction with biological targets. The electron-withdrawing nature of both bromine and fluorine atoms enhances the electrophilicity of the aromatic ring, facilitating various chemical transformations such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
In recent years, 4-bromo-2-fluoro-5-methylphenol has been explored as a key intermediate in the development of novel therapeutic agents. Its halogenated structure makes it an attractive precursor for constructing more intricate scaffolds found in pharmaceuticals. For instance, researchers have utilized this compound in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups into the molecule. Similarly, the fluorine atom can be leveraged for further derivatization via metal-catalyzed reactions or direct functionalization.
One notable application of 4-bromo-2-fluoro-5-methylphenol is in the synthesis of antiviral compounds. The fluoro-substituent is particularly important in medicinal chemistry due to its ability to modulate metabolic stability and binding affinity to biological targets. Studies have demonstrated that fluorinated phenols can exhibit enhanced bioavailability and resistance to enzymatic degradation, making them promising candidates for drug development. Additionally, the methyl group at the 5-position can be further modified to introduce additional functional groups or improve pharmacokinetic properties.
Recent advancements in computational chemistry have also highlighted the potential of 4-bromo-2-fluoro-5-methylphenol as a scaffold for designing novel molecules with tailored biological activities. Molecular modeling studies have shown that this compound can interact with various protein targets through hydrophobic and electrostatic interactions. By strategically modifying its substituents, researchers can fine-tune these interactions to achieve desired pharmacological effects. For example, computational screening has identified derivatives of 4-bromo-2-fluoro-5-methylphenol that exhibit potent activity against bacterial enzymes involved in DNA replication.
The agrochemical industry has also shown interest in 4-bromo-2-fluoro-5-methylphenol due to its potential as a precursor for developing novel pesticides and herbicides. Halogenated phenols are known for their efficacy in crop protection applications, where they can act as intermediates for synthesizing compounds that target pest-specific enzymes or metabolic pathways. The structural features of this compound allow for modifications that enhance its bioactivity against pests while minimizing environmental impact.
In conclusion, 4-bromo-2-fluoro-5-methylphenol (CAS No. 550400-07-2) represents a versatile building block with significant potential in pharmaceutical and agrochemical research. Its unique structural features enable diverse chemical transformations and functionalization strategies, making it a valuable asset in drug discovery pipelines. As research continues to uncover new applications for halogenated phenols, compounds like 4-bromo-2-fluoro-5-methylphenol will undoubtedly play a crucial role in developing next-generation therapeutics and crop protection agents.
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